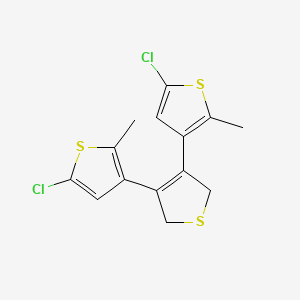
3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two 5-chloro-2-methylthiophene groups attached to a 2,5-dihydrothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylthiophene, which is a commercially available compound.
Formation of Intermediates: The intermediate compounds are formed through a series of reactions involving reagents such as N-chlorosuccinimide and acetic acid in benzene, followed by purification using column chromatography.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atoms in the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and materials.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: The compound’s properties may make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene exerts its effects is not well-documented. its interactions with molecular targets and pathways would likely involve the thiophene rings and the chlorine atoms, which can participate in various chemical reactions and binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylthiophene: A simpler thiophene derivative with similar chemical properties.
5-Chlorothiophene-2-carbaldehyde: Another related compound with a different functional group.
Uniqueness
3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene is unique due to its complex structure, which includes two 5-chloro-2-methylthiophene groups attached to a 2,5-dihydrothiophene core
Properties
CAS No. |
528604-88-8 |
|---|---|
Molecular Formula |
C14H12Cl2S3 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
5-chloro-3-[4-(5-chloro-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene |
InChI |
InChI=1S/C14H12Cl2S3/c1-7-9(3-13(15)18-7)11-5-17-6-12(11)10-4-14(16)19-8(10)2/h3-4H,5-6H2,1-2H3 |
InChI Key |
GRYATBHTJRJUFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)Cl)C2=C(CSC2)C3=C(SC(=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


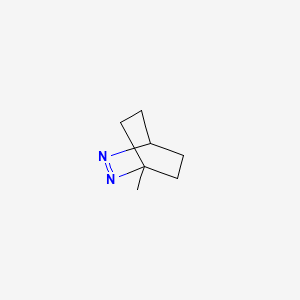
![[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide](/img/structure/B13795283.png)

![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
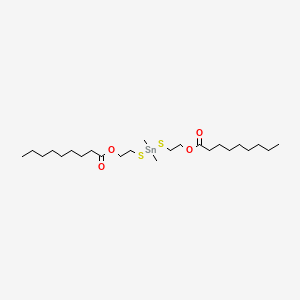

![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)
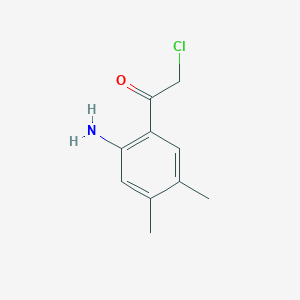
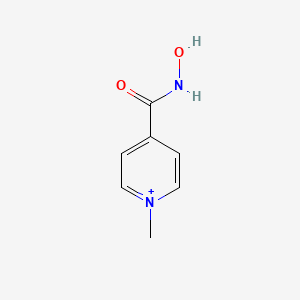
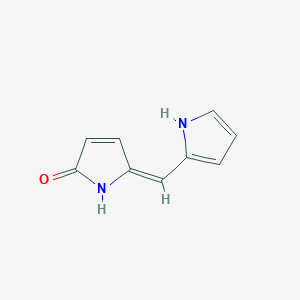
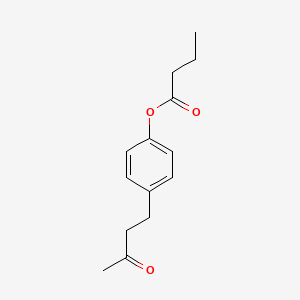

![Acetamide,N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B13795339.png)
